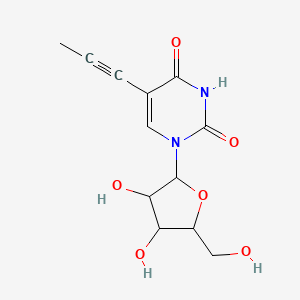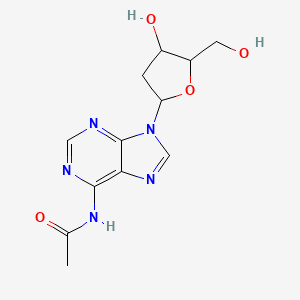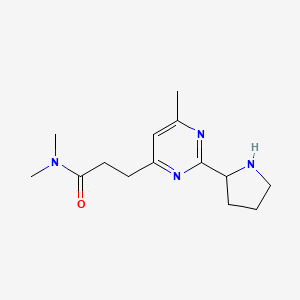
1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Attachment of the Pentofuranosyl Group: The pentofuranosyl group is introduced via a glycosylation reaction, where a protected pentofuranose derivative reacts with the pyrimidine base.
Introduction of the Prop-1-yn-1-yl Group: The prop-1-yn-1-yl group can be added through a Sonogashira coupling reaction, involving the reaction of an alkyne with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
化学反応の分析
Types of Reactions
1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound may target specific enzymes or pathways involved in DNA or RNA replication, leading to inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
1-Pentofuranosyl-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of the prop-1-yn-1-yl group.
1-Pentofuranosyl-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of the prop-1-yn-1-yl group.
Uniqueness
1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the prop-1-yn-1-yl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity and potential therapeutic applications.
特性
分子式 |
C12H14N2O6 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19) |
InChIキー |
QLOCVMVCRJOTTM-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)



